molecular formula C17H22N2O2 B3018186 N-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]but-2-ynamide CAS No. 2411202-33-8

N-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]but-2-ynamide

Cat. No. B3018186
CAS RN: 2411202-33-8
M. Wt: 286.375
InChI Key: ALGSJXIPDVXRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]but-2-ynamide, also known as MPX, is a chemical compound that has gained attention in the field of scientific research in recent years. This compound has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and biotechnology.

Mechanism of Action

The mechanism of action of N-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]but-2-ynamide is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cell proliferation and survival. This compound has been found to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in the regulation of cell growth and survival. Additionally, this compound has been found to inhibit the activity of the protein kinase AKT, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In vivo studies have shown that this compound can inhibit tumor growth and prolong survival in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]but-2-ynamide in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, this compound has been found to have antimicrobial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on N-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]but-2-ynamide. One potential direction is the development of this compound-based drugs for the treatment of cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, the synthesis and purification techniques for this compound can be further optimized to improve the yield and purity of the compound.

Synthesis Methods

N-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]but-2-ynamide can be synthesized through a multistep process, starting with the reaction of 4-hydroxybenzyl alcohol with 1-methylpiperidine in the presence of a base. The resulting product is then reacted with propargyl bromide to obtain the final product, this compound. The purity and yield of this compound can be improved through various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

N-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]but-2-ynamide has been found to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. This compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been found to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-3-4-17(20)18-13-14-5-7-15(8-6-14)21-16-9-11-19(2)12-10-16/h5-8,16H,9-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGSJXIPDVXRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CC=C(C=C1)OC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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